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Compound of Interest

4-Ox0-4-(3-oxopiperazin-1-
Compound Name: o
yl)butanoic acid

Cat. No.: B185404

An In-depth Technical Guide on the Molecular Weight of 4-Ox0-4-(3-oxopiperazin-1-
yl)butanoic acid

Abstract

This technical guide provides a comprehensive overview of the molecular weight of 4-Oxo-4-
(3-oxopiperazin-1-yl)butanoic acid, a compound of interest in pharmaceutical and chemical
research. The document outlines the theoretical calculation of its molecular weight based on its
chemical formula and discusses the experimental methodologies for its empirical
determination. This guide is intended for researchers, scientists, and drug development
professionals, offering detailed protocols and data presentation to support laboratory work and
analysis.

Compound Identification and Properties

4-Ox0-4-(3-oxopiperazin-1-yl)butanoic acid is a chemical compound with the molecular
formula C8H12N204. Its structure consists of a butanoic acid chain linked to a 3-oxopiperazine
ring. The precise determination of its molecular weight is fundamental for its characterization,
synthesis, and application in further research.

Quantitative Data Summary
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The key quantitative data for 4-Ox0-4-(3-oxopiperazin-1-yl)butanoic acid are summarized in
the table below. This information is crucial for stoichiometric calculations, solution preparation,
and analytical characterization.

Parameter Value

Molecular Formula C8H12N204
Calculated Molecular Weight 200.19 g/mol
Monoisotopic Mass 200.0797 Da

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.
The calculation for 4-Oxo0-4-(3-oxopiperazin-1-yl)butanoic acid is detailed below, based on
its molecular formula C8H12N204.

Carbon (C): 8 atoms x 12.011 u = 96.088 u

Hydrogen (H): 12 atoms x 1.008 u = 12.096 u

Nitrogen (N): 2 atoms x 14.007 u = 28.014 u

Oxygen (O): 4 atoms x 15.999 u = 63.996 u
Total Molecular Weight = 96.088 + 12.096 + 28.014 + 63.996 = 200.194 u

This value is typically expressed in g/mol for macroscopic calculations.
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Inputs: Atomic Composition

Carbon (C) Hydrogen (H) Nitrogen (N) Oxygen (O)
8 atoms 12 atoms 2 atoms 4 atoms

Process‘:'Summation of Atomicheights

Molecular Weight Calculation
(Z [atomic weight x atom count])

Output: Calg ;ﬂated Value

Molecular Weight

200.19 g/mol

Click to download full resolution via product page

Diagram 1: Logical flow for calculating molecular weight.

Experimental Determination of Molecular Weight

While theoretical calculation provides a precise value, experimental verification is essential to
confirm the identity and purity of a synthesized compound. Mass spectrometry is the most
common and accurate technique for determining the molecular weight of a molecule.

Experimental Protocol: Mass Spectrometry Analysis

The following protocol outlines a general procedure for determining the molecular weight of 4-
Oxo0-4-(3-oxopiperazin-1-yl)butanoic acid using Electrospray lonization Mass Spectrometry
(ESI-MS).
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Objective: To experimentally determine the molecular weight of the target compound.

Materials and Reagents:

4-0Ox0-4-(3-oxopiperazin-1-yl)butanoic acid sample

High-purity solvent (e.g., methanol, acetonitrile, water)

Volatile acid or base for ionization enhancement (e.g., formic acid, ammonium hydroxide)

Mass spectrometer with ESI source

Procedure:

e Sample Preparation:

o Accurately weigh approximately 1 mg of the compound.

o Dissolve the sample in a suitable solvent system (e.g., 1 mL of 50:50 methanol/water) to
create a stock solution of 1 mg/mL.

o Prepare a dilute working solution (e.g., 1-10 pg/mL) by diluting the stock solution with the
same solvent. To promote ionization, 0.1% formic acid (for positive ion mode) or 0.1%
ammonium hydroxide (for negative ion mode) can be added.

e Instrument Setup:

o Calibrate the mass spectrometer using a standard calibration solution to ensure mass
accuracy.

o Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying
gas flow rate, and temperature) to achieve stable spray and optimal ionization.

o Select the ion polarity mode (positive or negative). For this compound, both modes can be
explored. In positive mode, the protonated molecule [M+H]+ would be expected at m/z
201.087. In negative mode, the deprotonated molecule [M-H]- would be expected at m/z
199.072.
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o Data Acquisition:

o Introduce the sample solution into the mass spectrometer via direct infusion or through a
liquid chromatography system.

o Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-
500).

e Data Analysis:
o lIdentify the peak corresponding to the molecular ion ((M+H]+ or [M-H]-).

o The molecular weight is calculated from the observed m/z value. For a singly charged ion,
the molecular weight is the observed m/z minus the mass of the proton (for [M+H]+) or
plus the mass of the proton (for [M-H]-).

o Compare the experimentally determined molecular weight with the theoretically calculated
value to confirm the compound's identity.

Sample Preparation

(Dissolve in Solvent)
Sample Infusion lonization Mass Analysis Data Interpretation
(Introduction into MS) (Electrospray - ESI) (m/z Measurement) (Compare Experimental vs. Theoretical)

Instrument Calibration
(Mass Accuracy Check)

Click to download full resolution via product page

Diagram 2: Workflow for MS-based molecular weight determination.

 To cite this document: BenchChem. [Molecular weight of 4-Oxo0-4-(3-oxopiperazin-1-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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